Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester

Description

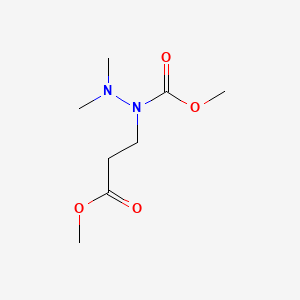

The compound Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester (hereafter referred to as Compound A) is a hydrazinecarboxylate ester featuring a 3-methoxy-3-oxopropyl substituent and two methyl groups at the 2-position. Its structure includes:

- A central hydrazinecarboxylic acid backbone.

- A methyl ester group at the carboxylate terminus.

- A 3-methoxy-3-oxopropyl side chain, which introduces both ester and ketone functionalities.

- Two methyl groups at the 2-position, conferring steric hindrance.

Its metabolic fate and stability are influenced by ester hydrolysis and steric effects .

Properties

CAS No. |

96804-45-4 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 3-[dimethylamino(methoxycarbonyl)amino]propanoate |

InChI |

InChI=1S/C8H16N2O4/c1-9(2)10(8(12)14-4)6-5-7(11)13-3/h5-6H2,1-4H3 |

InChI Key |

DVQLZZUBWYJCDU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N(CCC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with 3-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets. The methoxy-oxopropyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The hydrazinecarboxylic acid moiety can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Structural Analogs of Compound A

Key structural analogs are compared below based on substituents, ester groups, and core modifications:

Reactivity and Stability

- Ester Hydrolysis: Compound A’s methyl ester is more prone to hydrolysis than ethyl analogs (e.g., Ethyl hydrazinocarboxylate) due to lower steric and electronic stabilization .

- Steric Effects: The 2,2-dimethyl groups in Compound A hinder nucleophilic attack at the hydrazinecarboxylic acid core, increasing stability compared to non-methylated analogs like those in .

Metabolic and Pharmacological Considerations

- Metabolic Pathways :

- Ester-containing compounds like Compound A are typically metabolized by esterases or amidases. However, the dimethyl groups may slow hydrolysis, contrasting with acetylfentanyl analogs (), which lack steric protection .

- The 3-methoxy-3-oxopropyl group could generate carboxylic acid metabolites, similar to remifentanil acid (GR90291), though with reduced pharmacological activity .

- Potency and Selectivity :

- Substitutions at the 1-position (e.g., 4-ethoxyphenyl in ) may enhance receptor binding in drug analogs, whereas Compound A’s aliphatic chain likely prioritizes metabolic clearance over target engagement.

Biological Activity

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester (CAS No. 96804-45-4) is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research.

Chemical Structure and Properties

The compound is characterized by the presence of hydrazine and carboxylic acid functional groups, along with methoxy and oxopropyl substituents. Its molecular formula is , which contributes to its reactivity and solubility in various solvents. The structure can be represented as follows:

Biological Activity

Research indicates that derivatives of hydrazinecarboxylic acid exhibit a range of biological activities, making them significant in pharmacological studies. Below are some key findings related to the biological activities of this compound:

- Antimicrobial Activity : Several studies have reported that hydrazinecarboxylic acid derivatives possess antimicrobial properties against various bacterial strains. This activity is attributed to their ability to disrupt microbial cell walls and inhibit metabolic processes.

- Antioxidant Properties : The presence of functional groups in hydrazinecarboxylic acid contributes to its antioxidant capacity. Compounds with similar structures have shown potential in scavenging free radicals, thus providing protective effects against oxidative stress.

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Synthesis Methods

Hydrazinecarboxylic acid can be synthesized through various methods, including:

- Condensation Reactions : Reacting hydrazine with appropriate carboxylic acids or their derivatives.

- Functionalization of Existing Compounds : Modifying existing hydrazine derivatives to introduce the desired functional groups.

These synthesis pathways underscore the compound's accessibility for both research and industrial applications.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of hydrazinecarboxylic acid derivatives involved testing against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 50 | E. coli |

| Derivative B | 100 | S. aureus |

| Derivative C | 200 | E. coli |

Case Study 2: Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The results demonstrated that hydrazinecarboxylic acid showed a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating its potential as a natural antioxidant.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 50 |

| 100 | 70 |

| 200 | 85 |

Applications

The diverse biological activities of hydrazinecarboxylic acid suggest several potential applications:

- Pharmaceuticals : Due to its antimicrobial and cytotoxic properties, it can be developed into new therapeutic agents for treating infections and cancer.

- Agrochemicals : Its reactivity makes it a candidate for developing pesticides or herbicides.

- Antioxidants : Its ability to scavenge free radicals positions it as a potential ingredient in dietary supplements or cosmetic formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.